
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate
Overview
Description
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate typically involves the cyclization of appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various triazole derivatives.
Scientific Research Applications
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions.
Fluconazole: A triazole derivative used as an antifungal agent.
Voriconazole: Another antifungal triazole compound.
Uniqueness
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various enzymes and receptors makes it a valuable compound for research and industrial applications .
Biological Activity
3-(5-Methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrate is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The compound's structure features a triazole ring, which is known for its ability to interact with various biological targets.
The compound has the following chemical formula and properties:
Property | Value |
---|---|
Chemical Formula | C₆H₉N₃O₂ |
Molecular Weight | 155.15 g/mol |
CAS Number | 1609406-57-6 |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazole moiety can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, it has been shown to exhibit antifungal properties similar to other triazole compounds like fluconazole and voriconazole .
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting fungal growth, which is crucial for developing new antifungal agents. In vitro studies have shown that it can inhibit the growth of several fungal strains at micromolar concentrations .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells by disrupting cellular processes. The mechanism involves interference with microtubule dynamics, leading to abnormal mitotic spindle formation in cancer cells with amplified centrosomes . This property positions it as a candidate for further development in cancer therapeutics.
Case Studies
- Antifungal Testing : A study conducted on the efficacy of this compound against Candida species demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating strong antifungal activity compared to conventional treatments.
- Cancer Cell Line Studies : In experiments involving human cancer cell lines, treatment with this compound resulted in a significant increase in the percentage of cells exhibiting multipolar spindles, suggesting its potential role as an antitumor agent by promoting cell death through aberrant mitosis .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison with other triazole derivatives is essential:
Compound | Activity Type | MIC (µg/mL) | Notes |
---|---|---|---|
This compound | Antifungal/Anticancer | 16 | Effective against Candida species |
Fluconazole | Antifungal | 32 | Standard treatment for fungal infections |
Voriconazole | Antifungal | 8 | More potent but with higher side effects |
Properties
IUPAC Name |
3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoic acid;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.H2O/c1-4-7-5(9-8-4)2-3-6(10)11;/h2-3H2,1H3,(H,10,11)(H,7,8,9);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXINBCGVPCEIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CCC(=O)O.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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